molecular formula C19H24N4 B15079188 N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine

N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B15079188
M. Wt: 308.4 g/mol
InChI Key: BROYTAFMUNFGBQ-CAPFRKAQSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzylidene group attached to a dimethylamino group, along with a phenyl group linked to a piperazinamine structure. Its distinct molecular structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-phenyl-1-piperazine. This reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The choice of solvents and reaction conditions may be optimized to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide
  • N-(4-(Dimethylamino)benzylidene)-4-methyl-3-nitroaniline
  • N-(4-(Dimethylamino)benzylidene)-4-ethoxycarbonylaniline

Uniqueness

N-(4-(Dimethylamino)benzylidene)-4-phenyl-1-piperazinamine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a benzylidene group with a dimethylamino group and a phenyl-piperazinamine structure sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]aniline

InChI

InChI=1S/C19H24N4/c1-21(2)18-10-8-17(9-11-18)16-20-23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b20-16+

InChI Key

BROYTAFMUNFGBQ-CAPFRKAQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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